2(1H)-Pyrimidinone, tetrahydro-4-thioxo-
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Overview
Description
2(1H)-Pyrimidinone, tetrahydro-4-thioxo- is a heterocyclic compound with the molecular formula C4H6N2OS This compound is characterized by a pyrimidinone ring structure with a thioxo group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2(1H)-Pyrimidinone, tetrahydro-4-thioxo- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of thiourea with β-dicarbonyl compounds in the presence of a base. The reaction is usually carried out in a solvent such as ethanol or water at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: Industrial production of 2(1H)-Pyrimidinone, tetrahydro-4-thioxo- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2(1H)-Pyrimidinone, tetrahydro-4-thioxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the thioxo group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thioxo group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Tetrahydro-4-hydroxy-2(1H)-pyrimidinone.
Substitution: Substituted pyrimidinones with different functional groups.
Scientific Research Applications
2(1H)-Pyrimidinone, tetrahydro-4-thioxo- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2(1H)-Pyrimidinone, tetrahydro-4-thioxo- involves its interaction with specific molecular targets. The thioxo group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The compound’s ability to undergo various chemical transformations also contributes to its biological activity.
Comparison with Similar Compounds
2(1H)-Pyrimidinone, tetrahydro-4-thioxo- can be compared with other similar compounds, such as:
- 4-Amino-6-R-2,3,4,5-tetrahydro-3-thioxo-1,2,4-triazin-5-ones
- 8H-3-R-7-aryl-1,2,4-triazino[3,4-b][1,3,4]thiadiazin-4-ones
These compounds share similar structural features but differ in their chemical reactivity and biological activity. The unique presence of the thioxo group in 2(1H)-Pyrimidinone, tetrahydro-4-thioxo- distinguishes it from other related compounds and contributes to its specific properties and applications.
Properties
CAS No. |
4874-14-0 |
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Molecular Formula |
C4H6N2OS |
Molecular Weight |
130.17 g/mol |
IUPAC Name |
4-sulfanylidene-1,3-diazinan-2-one |
InChI |
InChI=1S/C4H6N2OS/c7-4-5-2-1-3(8)6-4/h1-2H2,(H2,5,6,7,8) |
InChI Key |
DRSFFSGDEDDDFA-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=O)NC1=S |
Origin of Product |
United States |
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